5-Chloro-2-fluoropyrimidin-4-amine
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Overview
Description
5-Chloro-2-fluoropyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C4H3ClFN3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia, which results in the substitution of the chlorine atom at the 4-position with an amino group . Another method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and amination reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve multiple steps, including purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and various amines are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoropyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated pyrimidines and other heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of active ingredients in these industries .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to therapeutic effects . The compound’s fluorine and chlorine atoms contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound is structurally similar but lacks the amino group at the 4-position.
2,4-Dichloro-5-fluoropyrimidine: This compound has an additional chlorine atom at the 4-position.
5-Fluoro-2-aminopyrimidine: This compound has a fluorine atom at the 5-position and an amino group at the 2-position.
Uniqueness: 5-Chloro-2-fluoropyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the amino group at the 4-position. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUSPJIDCLALP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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